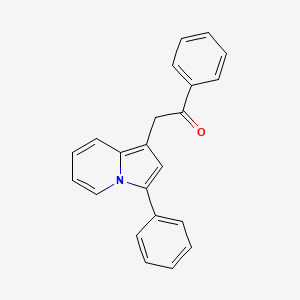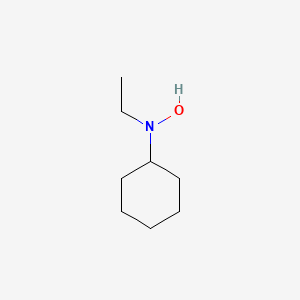![molecular formula C30H29N5O5 B12905260 2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine CAS No. 57660-82-9](/img/structure/B12905260.png)
2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is a synthetic nucleoside analog. It is a modified form of guanosine, where the 2’-hydroxyl group is replaced by a hydrogen atom (deoxy) and the 5’-hydroxyl group is protected by a bulky group consisting of 4-methoxyphenyl and diphenylmethyl. This compound is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine typically involves the protection of the 5’-hydroxyl group of 2’-deoxyguanosine. One common method is to use 4-methoxyphenyl and diphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleobase or the sugar moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Industry: The compound is used in the production of synthetic nucleotides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine involves its incorporation into nucleic acids. The bulky protecting group at the 5’-position prevents the compound from participating in normal nucleic acid synthesis, making it useful as a blocking agent in various biochemical assays. The compound can also interact with specific enzymes involved in DNA replication and repair, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: This compound has a similar structure but with different protecting groups.
2’-Deoxy-5-fluoro-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]uridine: A fluorinated analog with similar applications
Uniqueness
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is unique due to its specific protecting group, which provides steric hindrance and enhances its stability. This makes it particularly useful in the synthesis of oligonucleotides and other nucleic acid analogs .
Propiedades
| 57660-82-9 | |
Fórmula molecular |
C30H29N5O5 |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-17-24-23(36)16-25(40-24)35-18-32-26-27(35)33-29(31)34-28(26)37/h2-15,18,23-25,36H,16-17H2,1H3,(H3,31,33,34,37)/t23-,24+,25+/m0/s1 |
Clave InChI |
ASWIFIZNXYGPNA-ISJGIBHGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/no-structure.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)


![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
